molecular formula C11H13N3O2S B6157102 methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate CAS No. 869802-26-6

methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate

Cat. No. B6157102
CAS RN: 869802-26-6
M. Wt: 251.3
InChI Key:
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Description

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate (MADTPC) is an organic compound belonging to the class of pyridine-2-carboxylate derivatives. It is an important building block for the synthesis of various organic compounds, as well as for the development of novel pharmaceuticals and drug delivery systems. MADTPC has been studied extensively due to its interesting structure and potential applications in the fields of medicine, chemistry, and biotechnology.

Mechanism of Action

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. In particular, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound also binds to the estrogen receptor, which is involved in the regulation of various physiological processes. Additionally, this compound has been shown to interact with the calcium-sensing receptor, which is involved in the regulation of calcium levels in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of the estrogen receptor, which is involved in the regulation of various reproductive processes. Furthermore, this compound has been shown to modulate the activity of the calcium-sensing receptor, which is involved in the regulation of calcium levels in the body.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it has a wide range of biological targets, making it useful for the development of novel drugs and drug delivery systems. However, this compound is relatively insoluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate in research and development. For example, this compound could be used in the development of novel drug delivery systems, such as polymeric micelles or nanocapsules, to improve the efficacy of drug delivery. Additionally, this compound could be used in the development of novel anti-cancer agents, antibiotics, and anti-inflammatory agents. Furthermore, this compound could be used in the development of novel calcium-sensing receptor modulators to regulate calcium levels in the body. Finally, this compound could be used in the development of novel compounds for the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease.

Synthesis Methods

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate can be synthesized through a variety of methods, including the use of Grignard reagents and the Wittig reaction. The Grignard reaction involves the use of a Grignard reagent, such as ethylmagnesium bromide, to produce a Grignard intermediate, which is then reacted with a carboxylic acid to produce the desired compound. The Wittig reaction involves the use of a Wittig reagent, such as triphenylphosphonium bromide, to produce an alkene intermediate, which is then reacted with a carboxylic acid to produce the desired compound.

Scientific Research Applications

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate has been studied extensively in the fields of medicinal chemistry and drug delivery systems. In particular, it has been used as a scaffold for the synthesis of various drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. This compound has also been used in the development of novel drug delivery systems, such as liposomes, nanocapsules, and polymeric micelles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate involves the reaction of 2-amino-3-cyanopyridine with dimethylformamide dimethyl acetal followed by reaction with thioacetamide and then with methyl chloroformate.", "Starting Materials": [ "2-amino-3-cyanopyridine", "dimethylformamide dimethyl acetal", "thioacetamide", "methyl chloroformate" ], "Reaction": [ "Step 1: 2-amino-3-cyanopyridine is reacted with dimethylformamide dimethyl acetal in the presence of a base to form 3-dimethylamino-4-methylthiophene-2-carbonitrile.", "Step 2: Thioacetamide is added to the reaction mixture and heated to form 3-dimethylamino-4-methylthieno[2,3-c]pyridine-2-carbonitrile.", "Step 3: Methyl chloroformate is added to the reaction mixture and heated to form methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate." ] }

CAS RN

869802-26-6

Molecular Formula

C11H13N3O2S

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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